molecular formula C11H10N2O2S B15311523 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid

1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B15311523
M. Wt: 234.28 g/mol
InChI Key: IISWSKHUDIBOTH-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)phenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152534-68-3) is a pyrazole-based compound with a molecular formula of C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol . The structure features a pyrazole ring substituted at the 1-position with a 3-(methylthio)phenyl group and a carboxylic acid moiety at the 3-position (Figure 1).

The methylthio (-SMe) group contributes to its lipophilicity, which may enhance membrane permeability and metabolic stability compared to non-sulfur analogs.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

1-(3-methylsulfanylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-16-9-4-2-3-8(7-9)13-6-5-10(12-13)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

IISWSKHUDIBOTH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(methylthio)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Ring Key Features CAS Number Reference
1-(3-(Methylthio)phenyl)-1H-pyrazole-3-carboxylic acid C₁₁H₁₀N₂O₂S 234.27 1: 3-(Methylthio)phenyl; 3: -COOH High lipophilicity (SMe group) 1152534-68-3
1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid C₁₁H₉ClN₂O₃ 252.66 1: (3-Cl-phenoxy)methyl; 3: -COOH Chlorine enhances electronegativity 1004193-19-4
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid C₁₁H₇F₃N₂O₂ 260.18 1: 3-CF₃-phenyl; 3: -COOH Strong electron-withdrawing CF₃ group N/A
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₁₁H₉ClN₂O₂ 236.66 1: 3-Cl-phenyl; 3: -COOH; 5: -CH₃ Dual substitution (Cl and CH₃) 1175972-08-3
5-(4-(Methylthio)phenyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid C₁₈H₁₃F₃N₂O₂S 378.37 1: 4-CF₃-phenyl; 3: -COOH; 5: 4-SMe-phenyl Dual aromatic substitution N/A

Key Observations:

  • Electron-Withdrawing vs. In contrast, the methylthio (-SMe) group in the target compound provides moderate electron-donating effects and higher lipophilicity.
  • Halogen Substitution: Chlorine in and introduces electronegativity and may influence metabolic stability. However, it also increases molecular weight and polarity compared to -SMe.
  • Dual Substitution: The compound in combines -SMe and -CF₃ groups, suggesting synergistic effects on solubility and target engagement.

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